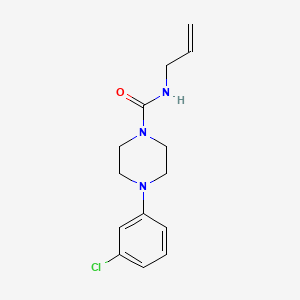
2,6-difluoro-N-(2-methyl-6-propan-2-ylphenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-difluoro-N-(2-methyl-6-propan-2-ylphenyl)benzamide (referred to as compound X) is a synthetic compound that has been widely used in scientific research. It belongs to the class of benzamides and is structurally related to other compounds that have been shown to have biological activity.
Mécanisme D'action
The mechanism of action of compound X is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors. In particular, it has been shown to inhibit the activity of a class of enzymes known as histone deacetylases (HDACs), which are involved in the regulation of gene expression. By inhibiting HDACs, compound X may be able to alter the expression of genes that are involved in cancer development and progression.
Biochemical and Physiological Effects:
Compound X has been shown to have a number of biochemical and physiological effects. In addition to its activity against HDACs, it has also been shown to modulate the activity of other enzymes and receptors. For example, it has been shown to inhibit the activity of a protein called HSP90, which is involved in the folding and stabilization of other proteins. It has also been shown to activate a receptor called PPARγ, which is involved in the regulation of lipid metabolism.
Avantages Et Limitations Des Expériences En Laboratoire
Compound X has a number of advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been shown to have activity against a number of different biological targets. However, there are also some limitations to its use. For example, it has been shown to have relatively low solubility in aqueous solutions, which can make it difficult to use in certain types of experiments. In addition, it has been shown to have relatively low bioavailability, which can limit its usefulness in vivo.
Orientations Futures
There are a number of future directions for research on compound X. One area of interest is the development of more potent and selective inhibitors of HDACs. Another area of interest is the identification of other biological targets for compound X, which could lead to the development of new drugs for a variety of different diseases. Finally, there is also interest in the development of new methods for the synthesis and purification of compound X, which could make it more widely available for use in scientific research.
Méthodes De Synthèse
The synthesis of compound X involves a series of chemical reactions that are carried out in a laboratory setting. The starting materials are commercially available and include 2,6-difluoroaniline, 2-methyl-6-propan-2-ylphenol, and benzoyl chloride. The reaction is catalyzed by a base and proceeds through a nucleophilic substitution mechanism. The final product is obtained after purification by column chromatography.
Applications De Recherche Scientifique
Compound X has been used in a variety of scientific research applications, including drug discovery, medicinal chemistry, and pharmacology. It has been shown to have activity against a number of different biological targets, including enzymes and receptors. In particular, compound X has been studied for its potential as an anticancer agent, as well as for its ability to modulate the immune system.
Propriétés
IUPAC Name |
2,6-difluoro-N-(2-methyl-6-propan-2-ylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F2NO/c1-10(2)12-7-4-6-11(3)16(12)20-17(21)15-13(18)8-5-9-14(15)19/h4-10H,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMYDMUINXQWASH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(C)C)NC(=O)C2=C(C=CC=C2F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-chloro-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzamide](/img/structure/B7455436.png)

![2-[[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrrolidin-1-yl]methyl]-6-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7455442.png)
![N-[2-(1,3-benzothiazol-2-yl)ethyl]pyridine-4-carboxamide](/img/structure/B7455444.png)
![[2-[benzyl(ethyl)amino]-2-oxoethyl] 4-chloro-1H-pyrrole-2-carboxylate](/img/structure/B7455456.png)



![(4Z)-2-(4-methylphenyl)-4-[(1-methylpyrazol-4-yl)methylidene]-1,3-oxazol-5-one](/img/structure/B7455480.png)
![2-[(2,4-Dimethylphenoxy)methyl]-8-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7455483.png)
![1-[2-(1,3-Benzothiazol-2-yl)pyrrolidin-1-yl]-2-(4-chloro-3-methylphenoxy)ethanone](/img/structure/B7455493.png)
